(5Z)-2-(3,4-dimethoxyphenyl)-5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
The compound “(5Z)-2-(3,4-dimethoxyphenyl)-5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one” is a complex organic molecule that belongs to the class of thiazolo-triazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include 3,4-dimethoxyphenyl derivatives, 4-methoxyphenyl derivatives, and phenyl-pyrazole intermediates. The key steps could involve:
- Formation of the thiazolo-triazole core through cyclization reactions.
- Introduction of the 3,4-dimethoxyphenyl and 4-methoxyphenyl groups via substitution reactions.
- Final condensation to form the desired product.
Industrial Production Methods
Industrial production of such complex molecules often requires optimization of reaction conditions to maximize yield and purity. This might involve:
- Use of high-pressure reactors for cyclization.
- Employment of catalysts to enhance reaction rates.
- Purification techniques such as chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of methoxy groups to hydroxyl groups.
Reduction: Reduction of the pyrazole ring.
Substitution: Halogenation or nitration of the aromatic rings.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Use of halogenating agents like bromine or nitrating agents like nitric acid.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce halogen or nitro groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound might be studied for its potential as a bioactive molecule. It could exhibit properties such as enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic effects. It might serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. It might bind to enzymes or receptors, modulating their activity. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Thiazolo-triazoles: Other compounds in this class with different substituents.
Pyrazole derivatives: Compounds with similar pyrazole cores but different functional groups.
Phenyl derivatives: Compounds with similar aromatic rings but different heterocyclic cores.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic cores. This unique structure might confer distinct biological activities or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C29H23N5O4S |
---|---|
Molecular Weight |
537.6 g/mol |
IUPAC Name |
(5Z)-2-(3,4-dimethoxyphenyl)-5-[[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C29H23N5O4S/c1-36-22-12-9-18(10-13-22)26-20(17-33(31-26)21-7-5-4-6-8-21)16-25-28(35)34-29(39-25)30-27(32-34)19-11-14-23(37-2)24(15-19)38-3/h4-17H,1-3H3/b25-16- |
InChI Key |
IOEIXXJJXRQXER-XYGWBWBKSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=N4)C5=CC(=C(C=C5)OC)OC)S3)C6=CC=CC=C6 |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=N4)C5=CC(=C(C=C5)OC)OC)S3)C6=CC=CC=C6 |
Origin of Product |
United States |
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